Product packaging for Doxorubicin-MVCP(Cat. No.:)

Doxorubicin-MVCP

Cat. No.: B1150069
M. Wt: 1142.182
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Doxorubicin-MVCP is a chemical derivative of doxorubicin, a potent anthracycline antibiotic first isolated from Streptomyces peucetius var. caesius . Provided as a high-purity compound for research applications, it is intended for laboratory investigation and is strictly labeled For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use. The parent compound, doxorubicin, is a cornerstone chemotherapeutic agent known for its efficacy against a broad spectrum of cancers, including breast and ovarian carcinomas, leukemias, lymphomas, and sarcomas . Its primary, well-characterized mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, leading to irreversible DNA damage, disruption of DNA replication and transcription, and ultimately, the induction of apoptosis in cancer cells . A secondary mechanism involves the generation of cytotoxic reactive oxygen species (ROS), which contribute to cellular membrane and protein damage . Research into novel derivatives like this compound is driven by the need to overcome the significant clinical limitations of native doxorubicin, most notably its dose-limiting cardiotoxicity and the development of multidrug resistance in cancer cells . The "MVCP" modification is designed to explore potential enhancements, which may include improved targeting, altered pharmacokinetics, reduced toxicity to normal cells, or the ability to circumvent common resistance mechanisms mediated by efflux transporters like P-glycoprotein (P-gp/ABCB1) . This makes this compound a valuable tool for researchers in oncology and pharmaceutical development, enabling studies aimed at understanding resistance pathways, evaluating novel combination therapies, and developing next-generation chemotherapeutic agents with improved safety and efficacy profiles.

Properties

Molecular Formula

C56H67N7O19

Molecular Weight

1142.182

SMILES

O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O

Appearance

Solid powder

Synonyms

Doxorubicin-MVCP;  MC-Val-Cit-PAB-Doxorubicin;  MC-Val-Cit-PAB-Dox.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Modifications of Doxorubicin Mvcp

Synthesis and Optimization of the MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl) Linker

The MC-Val-Cit-PAB linker is a cornerstone in the design of modern antibody-drug conjugates due to its susceptibility to cleavage by specific enzymes found within cancer cells. caymanchem.com Its synthesis is a multi-step process that demands careful optimization to ensure high yield and purity.

The linker is composed of several key moieties: a maleimidocaproyl (MC) group, a dipeptide sequence of valine-citrulline (Val-Cit), and a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer. nih.gov The MC group provides a reactive handle for conjugation to thiol groups on antibodies, while the Val-Cit dipeptide is specifically designed to be recognized and cleaved by cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells. nih.gov Following this enzymatic cleavage, the PAB spacer undergoes spontaneous 1,6-elimination to release the attached drug. nih.gov

The table below outlines a representative synthetic approach for the MC-Val-Cit-PAB linker.

StepReactantsReagents/ConditionsProductKey Consideration
1L-CitrullineProtection of amino and carboxyl groupsProtected CitrullineEfficient protection to prevent side reactions.
2Protected Citrulline, p-Aminobenzyl alcoholHATU, DIPEAProtected Citrulline-PABHATU coupling minimizes epimerization. nih.govnih.gov
3Protected Citrulline-PABDeprotection of the amino groupCitrulline-PABSelective deprotection is crucial.
4Citrulline-PAB, Boc-L-ValineCoupling agent (e.g., HBTU, TBTU)Boc-Val-Cit-PABFormation of the dipeptide bond.
5Boc-Val-Cit-PABTFA or HCl in dioxaneVal-Cit-PABRemoval of the Boc protecting group.
6Val-Cit-PAB, 6-Maleimidohexanoic acid NHS esterDIPEA or similar baseMC-Val-Cit-PABIntroduction of the maleimide (B117702) group for antibody conjugation.

This table provides a generalized overview of the synthetic strategy. Specific reagents and conditions may vary based on the detailed research protocol.

Conjugation Chemistry for Doxorubicin-MVCP Formation and Yield Optimization

The formation of this compound involves the covalent attachment of the doxorubicin (B1662922) payload to the synthesized MC-Val-Cit-PAB linker. A common strategy for this conjugation is to first activate the PAB hydroxyl group of the linker, often by converting it to a p-nitrophenyl (PNP) carbonate. caymanchem.comcaymanchem.com This activated linker, MC-Val-Cit-PABC-PNP, can then react with the primary amine on the daunosamine (B1196630) sugar of doxorubicin to form a stable carbamate (B1207046) linkage.

The reaction conditions for this conjugation must be carefully controlled to maximize the yield and purity of the final this compound product. This includes optimizing the stoichiometry of the reactants, the reaction solvent, temperature, and reaction time. Purification of the final conjugate is typically achieved through chromatographic techniques to remove any unreacted starting materials and byproducts.

Strategies for Further Bioconjugation of this compound to Macromolecular Systems

The utility of this compound lies in its ability to be attached to larger molecules that can target it to specific sites in the body, thereby creating a prodrug system. This bioconjugation is a critical step in the development of targeted therapies.

The maleimide group on the this compound conjugate is highly reactive towards thiol groups. axispharm.com This allows for efficient and site-specific conjugation to cysteine residues on peptides and proteins. The process typically involves the reduction of disulfide bonds in the protein to generate free thiols, which then react with the maleimide moiety of this compound in a Michael addition reaction. This forms a stable thioether bond, covalently linking the drug-linker construct to the protein. biosynth.com The pH of the reaction is a critical parameter, with optimal conjugation usually occurring at a pH between 6.5 and 7.5. The number of drug molecules conjugated per protein, known as the drug-to-antibody ratio (DAR) in the case of antibodies, can be controlled by adjusting the stoichiometry of the reactants. cellmosaic.com For instance, conjugates of doxorubicin with an albumin-binding peptide have been developed to leverage the long circulation half-life of albumin for drug delivery. nih.gov

This compound is a prime candidate for the development of ADCs. axispharm.com Recombinant antibodies, which can be engineered to have specific antigen-binding properties, serve as the targeting component of the ADC. thermofisher.com The conjugation process is similar to that described for proteins, involving the reaction of the maleimide group of this compound with reduced cysteine residues on the antibody. cellmosaic.com This results in an ADC that can selectively bind to cancer cells expressing the target antigen. Upon internalization, the Val-Cit linker is cleaved by lysosomal proteases, releasing doxorubicin to exert its cytotoxic effect. nih.gov Research in this area focuses on optimizing the DAR to achieve a balance between potency and toxicity. researchgate.net Studies have shown that doxorubicin-antibody conjugates can effectively suppress the growth of cancer cells in vitro. nih.govnih.gov

This compound can be covalently linked to various polymeric backbones to create polymeric prodrugs. mdpi.com These systems can improve the solubility, stability, and pharmacokinetic profile of the drug. For example, polymers such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been used to create doxorubicin conjugates. nih.gov The polymer can be functionalized with reactive groups that can be conjugated to the this compound. The resulting polymeric prodrugs can accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. The release of doxorubicin is then triggered by the cleavage of the Val-Cit linker in the tumor microenvironment. rsc.orgfrontiersin.org

Nanoparticles offer another versatile platform for the delivery of this compound. The drug-linker conjugate can be either encapsulated within the core of nanoparticles or functionalized on their surface.

Encapsulation: Doxorubicin can be loaded into various types of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or gelatin. nih.govrsc.org While this is more common for free doxorubicin, the principle can be extended to this compound. The nanoparticles protect the drug from premature degradation and can be designed for controlled release. iau.ir

Surface Functionalization: More relevant to this compound is the functionalization of the nanoparticle surface. frontiersin.org Pre-formed nanoparticles can be coated with polymers or other materials that present reactive groups for conjugation with the maleimide moiety of this compound. rsc.org For instance, nanoparticles can be coated with polydopamine, which provides a versatile surface for further modification. nih.gov This approach allows for the display of the drug-linker on the exterior of the nanoparticle, potentially facilitating its interaction with target cells and subsequent cleavage. Furthermore, the nanoparticle surface can be co-functionalized with targeting ligands, such as folic acid or peptides, to enhance specific uptake by cancer cells. mdpi.comdovepress.com

The table below summarizes the key features of these macromolecular systems for this compound delivery.

Macromolecular SystemConjugation/Integration MethodKey Advantages
Peptides and ProteinsThiol-maleimide coupling to cysteine residues. biosynth.comSpecific targeting, leveraging natural protein functions. nih.gov
Recombinant AntibodiesThiol-maleimide coupling to engineered or native cysteine residues. cellmosaic.comHigh specificity for tumor antigens, forming potent ADCs. axispharm.com
Polymeric StructuresCovalent attachment to functionalized polymer backbones. mdpi.comImproved pharmacokinetics, EPR effect-mediated tumor accumulation. nih.gov
NanoparticlesEncapsulation within the core or surface functionalization via reactive coatings. iau.irfrontiersin.orgHigh drug loading capacity, protection from degradation, tunable release profiles, and multi-functionalization possibilities. nih.govdovepress.com

Covalent Integration with Polymeric Structures for Prodrug Development

Advanced Analytical Techniques for Research Characterization of this compound and its Conjugates

The characterization of this compound and its subsequent conjugates, such as antibody-drug conjugates (ADCs), is critical to ensure product quality, consistency, and performance. Due to the complex, heterogeneous nature of these biomolecules, a suite of advanced analytical techniques is employed to assess various critical quality attributes.

Spectroscopic and Chromatographic Methods for Assessing Conjugation Efficiency and Purity

A combination of chromatographic and spectroscopic methods is essential for determining the purity of the this compound conjugate and for quantifying the efficiency of its conjugation to carrier molecules like antibodies, a parameter often described by the drug-to-antibody ratio (DAR).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique.

Reversed-Phase HPLC (RP-HPLC) is widely used to separate the conjugate from free, unconjugated doxorubicin and other impurities. nih.govnih.gov Analysis of the conjugate under reducing conditions can denature the antibody (if present), releasing the light and heavy chains, which can then be analyzed to provide information on drug load distribution. americanpharmaceuticalreview.com

Size-Exclusion Chromatography (SEC) is employed to assess the level of aggregation, which can be induced by the hydrophobic nature of doxorubicin, and to confirm the formation of the higher molecular weight conjugate while separating it from unconjugated species. nih.govcellmosaic.com

Mass Spectrometry (MS) provides precise mass information, confirming the identity of the conjugate and the successful attachment of the linker-drug moiety. Electrospray ionization (ESI-MS) can be used to determine the exact mass of the MC-Val-Cit-PAB-Doxorubicin construct. nih.gov For ADCs, MS is an orthogonal technique used to confirm the average DAR and the distribution of different drug-loaded species. americanpharmaceuticalreview.com

Spectroscopic Methods are used for both quantification and structural confirmation.

UV-Vis Spectroscopy is routinely used to determine the concentration of both the protein (at 280 nm) and the conjugated doxorubicin (which has a characteristic absorbance peak around 480-495 nm). The ratio of absorbance at these two wavelengths can provide an estimation of the average DAR. nih.govcellmosaic.com

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy can be employed in research settings to investigate conformational changes in the conjugate. For instance, ¹H-NMR can confirm the successful synthesis of the MC-Val-Cit-PAB-Doxorubicin construct by identifying characteristic proton peaks. nih.govresearchgate.net

Table 1: Chromatographic Methods for this compound Conjugate Analysis

Analytical Method Primary Application Key Findings
Reversed-Phase HPLC (RP-HPLC) Purity assessment, quantification of free drug. Separates conjugate from unconjugated doxorubicin and impurities. nih.govnih.gov
Size-Exclusion HPLC (SEC-HPLC) Detection of aggregates and fragments. Quantifies high molecular weight species and monitors stability. nih.govcellmosaic.com
Hydrophobic Interaction Chromatography (HIC) Determination of drug-to-antibody ratio (DAR). Resolves species with different numbers of conjugated drug-linkers. nih.gov

Elucidation of Linker Stability and Integrity within Conjugates in Preclinical Biological Matrices

The stability of the Val-Cit linker is a critical determinant of the therapeutic window of this compound conjugates. The linker is designed to be stable in systemic circulation but readily cleaved by cathepsin B, a protease that is often upregulated in the lysosomal compartments of tumor cells. caymanchem.com

Assessing linker stability involves incubating the conjugate in various preclinical biological matrices, such as human and mouse plasma, and then analyzing for the release of free doxorubicin over time. nih.gov

Key Research Findings on Val-Cit Linker Stability:

High Stability in Human Plasma: The Val-Cit dipeptide linker demonstrates high stability in human plasma, with reported half-lives extending to several days, which is crucial for minimizing off-target toxicity. cam.ac.uk

Instability in Mouse Plasma: A significant challenge in preclinical modeling is the observed instability of the Val-Cit linker in mouse plasma. cam.ac.uknih.gov This instability is attributed to cleavage by a specific mouse carboxylesterase, Ces1c, which is not present in humans. nih.gov This can lead to premature drug release in murine models, potentially confounding efficacy and toxicity studies. cam.ac.uknih.gov

Enzymatic Cleavage Assays: In vitro assays using purified cathepsin B are performed to confirm the intended cleavage mechanism. Comparative studies have shown that the Val-Cit linker is efficiently cleaved by cathepsin B, leading to the release of the active drug via the self-immolative PABC spacer. iris-biotech.de The rate of doxorubicin release from a Val-Cit linker was found to be significantly higher and more specific compared to other dipeptide sequences like Phe-Lys in enzymatic hydrolysis models. iris-biotech.de

Analytical Monitoring: The stability is typically monitored using techniques like LC-MS/MS to quantify the intact conjugate and any released drug or metabolites in the biological matrix at various time points. mdpi.com

Table 2: Comparative Stability of Val-Cit Linker in Biological Matrices

Biological Matrix Key Enzyme(s) Observed Stability Half-Life (t½) Example
Human Plasma Low protease activity High >200 hours cam.ac.uk
Mouse Plasma Carboxylesterase (Ces1c) Low / Moderate ~80 hours cam.ac.uk
Lysosomal Extract Cathepsin B Low (Designed Cleavage) ~4 hours iris-biotech.de

This differential stability highlights the importance of careful interpretation of preclinical data derived from murine models and underscores the value of using linkers, such as the glutamic acid-valine-citrulline tripeptide, that have been engineered for improved stability in mouse plasma for more predictive preclinical assessments. nih.gov

Molecular and Cellular Mechanisms of Action for Doxorubicin Mvcp Based Therapeutic Systems

Intracellular Cathepsin-Mediated Cleavage of the Val-Cit Linker: Kinetics and Specificity

The efficacy of Doxorubicin-MVCP conjugates hinges on the specific release of the active drug within the target cancer cell. This process is primarily mediated by the enzymatic action of cathepsins on the valine-citrulline (Val-Cit) dipeptide motif within the linker. nih.gov Cathepsins are proteases that are highly active in the lysosomal compartments of cells and are often overexpressed in various cancers. nih.govthno.org

The Val-Cit linker has been identified as a substrate for several lysosomal proteases, most notably cathepsin B. cam.ac.uk However, it also exhibits sensitivity to other cathepsins, including cathepsin K and L, which can be a concern for off-target toxicity if these enzymes are active in normal tissues. nih.gov Research has been directed towards modifying the linker to enhance its specificity for cathepsin B, which is more selectively overexpressed in the tumor microenvironment. nih.govunimi.it For instance, the development of a peptidomimetic cyclobutane-1,1-dicarboxamide (B1604724) (cBu) linker (cBu-Cit) showed predominant dependence on cathepsin B for its cleavage. nih.gov

Table 1: Comparative Specificity of Cathepsin-Cleavable Linkers This table illustrates the differential inhibition of drug release from two different linker systems by specific cathepsin inhibitors, highlighting the enhanced specificity of the cBu-Cit linker for Cathepsin B compared to the traditional Val-Cit linker.

Linker TypeInhibitor% Inhibition of Drug ReleaseSource
cBu-Cit Cathepsin B Inhibitor>75% nih.gov
Cathepsin K InhibitorNot Significant nih.gov
Val-Cit Cathepsin B Inhibitor<15% nih.gov
Cathepsin L Inhibitor<15% nih.gov
Cathepsin K Inhibitor<15% nih.gov

The release of doxorubicin (B1662922) from an MVCP conjugate is a two-step process initiated by enzymatic action. unimi.it First, a lysosomal protease, such as cathepsin B, hydrolyzes the amide bond at the C-terminus of the citrulline residue in the Val-Cit dipeptide. cam.ac.ukxray.cz This initial cleavage event triggers the second step: a spontaneous 1,6-elimination reaction of the PABC spacer. cam.ac.ukacs.org This self-immolative characteristic of the PABC spacer is vital as it ensures the release of doxorubicin in its original, unmodified, and fully active form. cam.ac.uk

This enzymatic trigger allows for a controlled, time-dependent release of the drug directly within the target cell, which is a significant advantage over systems where the drug is non-covalently attached. mdpi.commdpi.com Studies on similar peptide-doxorubicin conjugates have demonstrated this sustained intracellular release, with one study showing that approximately 36% of the free drug was released within 12 hours, reaching nearly 100% release within 72 hours. mdpi.com This gradual liberation of the cytotoxic payload is a key feature of lysosomotropic drug delivery systems. xray.cz

Table 2: Intracellular Release Kinetics of a Peptide-Doxorubicin Conjugate This table presents the time-dependent intracellular release of free Doxorubicin from a peptide conjugate within CCRF-CEM leukemia cells, demonstrating a sustained release profile.

Time (hours)Cumulative Percentage of Free Doxorubicin ReleasedSource
12>36% mdpi.com
72~100% mdpi.com

The unique microenvironment of the lysosome is essential for the efficient liberation of doxorubicin from MVCP-based constructs. Lysosomes maintain a highly acidic internal pH, typically between 4.5 and 5.0, and contain a high concentration of various hydrolytic enzymes, including cathepsins. thno.orgnih.govmdpi.com

Enzymatic Hydrolysis and Controlled Release of Doxorubicin from Conjugates

Pharmacodynamics of this compound-based Constructs at the Cellular Level

The pharmacodynamic profile of a this compound conjugate at the cellular level encompasses its journey from the cell surface to the nucleus. This journey involves cellular uptake, intracellular transport, and finally, the release and action of the doxorubicin payload.

For this compound systems, particularly those incorporated into antibody-drug conjugates (ADCs), the primary route of cellular entry is receptor-mediated endocytosis. nih.govvulcanchem.com The process begins when the antibody component of the ADC specifically binds to a target antigen, a receptor protein that is overexpressed on the surface of the cancer cell. xray.czfrontiersin.org This binding event triggers the cell to internalize the entire ADC-receptor complex. nih.gov

The internalization process often occurs via clathrin-coated pits, which invaginate to form clathrin-coated vesicles inside the cell. researchgate.netnih.govrsc.org This clathrin-mediated endocytosis is a well-established pathway for the uptake of many targeted therapies. nih.gov In some cases, other endocytic pathways, such as those involving caveolae, may also play a role. rsc.orgnih.gov Studies using chemical inhibitors of endocytosis have confirmed the reliance on these pathways; blocking endocytosis significantly reduces the cellular accumulation of the drug conjugate. nih.gov

Once internalized, the vesicle containing the this compound construct, known as an endosome, embarks on a journey through the cell's endo-lysosomal pathway. nih.govscintica.com These early endosomes mature, their internal environment becomes more acidic, and they eventually fuse with lysosomes to form endo-lysosomes or late endosomes. nih.govresearchgate.net

The primary subcellular localization of the intact conjugate is therefore within the lumen of endosomes and lysosomes. nih.gov This trafficking is crucial because it delivers the conjugate to the exact location where the cathepsin enzymes required for its cleavage are most abundant and active. molbiolcell.org Co-localization experiments, using fluorescent markers for early endosomes (e.g., EEA1) and lysosomes (e.g., LAMP1), have visually confirmed that the conjugate is trafficked along this pathway, ensuring it reaches the cellular machinery designed to process it. nih.gov

The culmination of the delivery process occurs within the lysosome. Here, the high concentration of active cathepsins cleaves the Val-Cit linker, leading to the release of free doxorubicin. cam.ac.ukunimi.it The liberated doxorubicin must then traverse the lysosomal membrane to enter the cytoplasm, a step that can be influenced by the integrity of the lysosomal membrane. nih.govresearchgate.net

Upon reaching the cytoplasm, the free doxorubicin rapidly translocates to the cell nucleus, which is its ultimate site of action. scintica.commdpi.comnih.gov Confocal microscopy studies have visualized this process, confirming the accumulation of released doxorubicin within the nuclei of cancer cells. mdpi.comtandfonline.com In some drug-resistant cell lines, this conjugate-based approach has been shown to achieve higher nuclear concentrations of doxorubicin compared to the administration of the free drug alone, effectively bypassing resistance mechanisms like drug efflux pumps. nih.gov Once inside the nucleus, doxorubicin exerts its potent cytotoxic effects primarily by intercalating into DNA and inhibiting the function of the topoisomerase II enzyme, which disrupts DNA replication and repair, ultimately triggering apoptotic cell death. wikipedia.orgmdpi.comnih.govpharmgkb.org

Intracellular Trafficking and Subcellular Localization within Target Cells

Molecular Interactions of Released Doxorubicin within the Cellular Milieu

Once released from its MVCP (methotrexate, vinblastine, doxorubicin, and cisplatin) carrier system, doxorubicin initiates a cascade of cytotoxic events within the cancer cell. Its anticancer activity is attributed to a multifactorial mechanism that primarily involves interaction with DNA and the generation of damaging free radicals. mdpi.com

DNA Intercalation and Stabilization of Topoisomerase II-DNA Cleavage Complexes

A primary mechanism of doxorubicin's cytotoxicity is its ability to intercalate into DNA. wikipedia.org The planar structure of the doxorubicin molecule inserts itself between adjacent base pairs of the DNA double helix, with a preference for GC-rich sequences. nih.gov This physical blockage distorts the DNA structure, interfering with essential processes like replication and transcription. wikipedia.orggvsu.edu

Furthermore, doxorubicin targets topoisomerase II, an enzyme critical for managing DNA topology. nih.govgvsu.edu Topoisomerase II creates temporary double-strand breaks to allow DNA strands to pass through each other, which is essential during replication. nih.gov Doxorubicin stabilizes the covalent complex formed between topoisomerase II and the broken DNA strands, preventing the resealing of these breaks. gvsu.edu This action transforms a vital cellular enzyme into a lethal agent that generates permanent DNA double-strand breaks, ultimately leading to cell death. mdpi.comnih.govgvsu.edu This poisoning of topoisomerase II is considered a major component of doxorubicin's antitumor activity. gvsu.edu

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

Beyond its nuclear effects, doxorubicin is a potent inducer of oxidative stress. mdpi.comnih.gov The drug can undergo redox cycling, a process that generates superoxide (B77818) radicals and other reactive oxygen species (ROS). researchgate.netdrugbank.com Mitochondria are a significant source of ROS generation in doxorubicin-treated cells. mdpi.comaging-us.commdpi.com This surge in ROS overwhelms the cell's natural antioxidant defenses, leading to widespread damage to cellular components, including lipids, proteins, and DNA. drugbank.comspandidos-publications.com The resulting oxidative stress contributes significantly to the drug's cytotoxic effects and is a key factor in doxorubicin-induced cardiotoxicity. nih.govspandidos-publications.com

Key Molecular EventCellular Consequence
DNA Intercalation Inhibition of DNA replication and transcription. wikipedia.orggvsu.edu
Topoisomerase II Poisoning Accumulation of DNA double-strand breaks. mdpi.comnih.gov
Redox Cycling Production of reactive oxygen species (ROS). researchgate.netdrugbank.com
Mitochondrial Interaction Amplified ROS generation and mitochondrial damage. mdpi.comaging-us.com

Activation of Apoptotic and Necrotic Cell Death Pathways in In Vitro Models

The extensive DNA damage and oxidative stress triggered by doxorubicin ultimately lead to the activation of programmed cell death pathways. mdpi.com DNA double-strand breaks activate the DNA damage response pathway, which can halt the cell cycle and, if the damage is irreparable, initiate apoptosis. mdpi.com Doxorubicin has been shown to induce apoptosis in various cancer cell lines, a process often mediated by the release of cytochrome c from mitochondria and the subsequent activation of caspases. mdpi.comnih.gov In vitro studies have demonstrated that doxorubicin can induce both apoptosis and necrosis in a dose- and time-dependent manner in leukemia and breast cancer cell lines. nih.govnih.govwaocp.org At higher concentrations or with prolonged exposure, doxorubicin can also induce necrosis, a form of cell death characterized by cell swelling and lysis. frontiersin.org

Influence of this compound Conjugation on Cellular Pharmacokinetics of the Active Drug

Conjugating doxorubicin to a carrier system like that in this compound is intended to modify the drug's pharmacokinetic properties to enhance its therapeutic index. This conjugation significantly impacts how the drug is taken up and retained by cells.

Free doxorubicin typically enters cells via passive diffusion, but it is also a substrate for efflux pumps like P-glycoprotein (P-gp), which can lead to multidrug resistance. mdpi.com In contrast, a large conjugate like this compound is more likely to be internalized through endocytosis. frontiersin.orgnih.gov This alternative uptake mechanism can be advantageous, as it may bypass these efflux pumps, potentially leading to higher intracellular drug accumulation, especially in resistant cancer cells. mdpi.com Studies with other doxorubicin conjugates have shown that this strategy can enhance cellular uptake and retention compared to the free drug. mdpi.comacs.org

Once inside the cell, the active doxorubicin must be released from the carrier. This is often achieved by designing linkers that are cleaved under specific conditions found in the tumor microenvironment or within cellular compartments like endosomes, such as a lower pH. frontiersin.orgacs.org This controlled release can result in sustained intracellular levels of the drug. acs.org The table below outlines key research findings related to the impact of conjugation on doxorubicin's cellular pharmacokinetics.

Research AspectFinding with Doxorubicin ConjugatesPotential Advantage for this compound
Cellular Uptake Conjugates often utilize endocytosis for cell entry. frontiersin.orgnih.govMay bypass efflux pumps responsible for resistance. mdpi.com
Intracellular Accumulation Conjugation can lead to higher and more sustained intracellular drug levels. mdpi.comacs.orgIncreased drug concentration at the target site.
Drug Release pH-sensitive or enzyme-cleavable linkers allow for controlled release. frontiersin.orgacs.orgTargeted drug activation within the tumor or cancer cell.
Cytotoxicity Enhanced cytotoxicity has been observed in cancer cells, including resistant ones. mdpi.comacs.orgImproved therapeutic efficacy.

This strategy of targeted delivery and controlled release aims to concentrate the cytotoxic agent within cancer cells, thereby altering the cellular pharmacokinetics to maximize efficacy while potentially reducing systemic side effects.

Preclinical Efficacy Evaluation of Doxorubicin Mvcp Based Drug Delivery Systems

In Vitro Studies on Cancer Cell Line Models

In vitro studies provide the foundational understanding of a drug conjugate's behavior at the cellular level. These experiments utilize a variety of established cancer cell lines to assess cytotoxicity, selectivity, and the molecular pathways influenced by the therapeutic agent.

Assessment of Cytotoxicity and Antiproliferative Activity across Diverse Cancer Cell Lines

The primary evaluation of any anticancer agent involves determining its ability to kill cancer cells or inhibit their proliferation. Doxorubicin (B1662922), the cytotoxic payload in this system, has well-documented activity against a wide spectrum of cancers. remedypublications.com When incorporated into a delivery system, its cytotoxic effects are assessed across numerous cancer cell lines to establish its potential therapeutic range. Studies have shown that Doxorubicin's efficacy, measured by the half-maximal inhibitory concentration (IC50), varies significantly among different cell lines, reflecting diverse sensitivities. For instance, the cytotoxic effects of Doxorubicin and its derivatives have been quantified in breast (MCF-7, MDA-MB-231), colon (HCT-116, HCT-15), and other cancer cell lines. mdpi.comnih.gov Encapsulation or conjugation of Doxorubicin can sometimes lead to higher IC50 values compared to the free drug, a phenomenon attributed to the controlled-release mechanism of the delivery system, which necessitates cellular uptake and linker cleavage before the drug can exert its effect. nih.govdovepress.com

Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin-based Compounds in Various Cancer Cell Lines The data presented is a synthesis from studies on Doxorubicin and its derivatives to illustrate typical cytotoxic ranges.

Cell Line Cancer Type Compound IC50 (µM) Source(s)
MCF-7 Breast Adenocarcinoma Free Doxorubicin 1.20 dovepress.com
MCF-7 Breast Adenocarcinoma Doxorubicin Derivative (DOX-2) 1.7 nih.gov
HCT-116 Colorectal Carcinoma Free Doxorubicin 0.11 nih.gov
HCT-116 Colorectal Carcinoma Doxorubicin Derivative (DOX-1) 0.46 nih.gov
NIH3T3 Mouse Fibroblast (Non-Cancer) Free Doxorubicin >50 nih.gov
HepG2 Hepatocellular Carcinoma Free Doxorubicin 0.45 (48h) nih.gov
SNU449 Hepatocellular Carcinoma Free Doxorubicin 7.9 (48h) nih.gov

Analysis of Cell Cycle Arrest and Apoptotic Responses Induction

Doxorubicin is known to exert its anticancer effects by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage. mdpi.com This damage typically triggers cell cycle arrest, primarily at the G1 and G2/M phases, and subsequently induces apoptosis (programmed cell death). mdpi.comnih.gov In vitro analyses confirm that Doxorubicin-based systems retain this fundamental mechanism.

Studies using flow cytometry show that treatment with Doxorubicin or its derivatives leads to an accumulation of cells in the G2/M phase. nih.govresearchgate.net This arrest prevents the damaged cells from proceeding through mitosis. oncotarget.com Following cell cycle arrest, the induction of apoptosis is observed through various markers, such as the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases (e.g., caspase-3, -8, and -9). mdpi.commdpi.com Doxorubicin treatment has been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, further pushing the cell towards apoptosis. mdpi.comresearchgate.net

Investigation of Acquired and Intrinsic Drug Resistance Mechanisms in Cell Models

Chemotherapy failure is often linked to the development of drug resistance. nih.gov Doxorubicin resistance can be intrinsic or acquired and involves multiple mechanisms. researchgate.net In vitro models are essential for studying these mechanisms and for developing strategies to overcome them.

One of the most studied mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump Doxorubicin out of the cancer cell, reducing its intracellular concentration. mdpi.com Studies on Doxorubicin-resistant breast cancer cell lines (MCF-DR and MDA-DR) have confirmed the role of MDR1 in conferring resistance. nih.gov

Other resistance mechanisms involve the activation of signaling pathways that promote cell survival and proliferation, such as the MAPK/ERK pathway. nih.govnih.govremedypublications.com Activation of this pathway can protect tumor cells from Doxorubicin-induced apoptosis. nih.gov Furthermore, some cancer cells may fail to undergo apoptosis or cell cycle arrest following drug treatment, indicating a breakdown in these critical cell death pathways. nih.govresearchgate.net

Synergistic Effects in In Vitro Combination Therapy Research

To enhance efficacy and combat resistance, Doxorubicin-based systems are often evaluated in combination with other therapeutic agents. In vitro studies are used to identify synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects.

For example, combining Doxorubicin with arctigenin, a natural product, was shown to increase the intracellular levels of Doxorubicin in resistant breast cancer cells by downregulating MDR1 expression, leading to enhanced cell death. nih.gov Another study demonstrated that inhibiting the TGFβ pathway, which can be activated by Doxorubicin, could prevent drug-induced epithelial-mesenchymal transition (EMT) and the generation of cancer stem cells, thereby improving therapeutic outcomes. plos.org The combination of Doxorubicin with agents that target different pathways, such as TRAIL which induces apoptosis via death receptors, has also shown synergistic efficacy. researchgate.net These in vitro findings provide a strong rationale for advancing promising combinations to in vivo testing.

In Vivo Studies Utilizing Advanced Animal Models

Doxorubicin-based drug delivery systems, including targeted conjugates, have demonstrated enhanced anti-tumor efficacy in various animal models. In an orthotopic xenograft model using 4T1 breast cancer cells, the combination of Doxorubicin with a TGFβ inhibitor significantly reduced both primary tumor growth and lung metastasis compared to Doxorubicin alone. plos.org In a separate study, an anti-CD24 antibody-Doxorubicin conjugate (G7mAb-DOX) suppressed tumor growth more effectively and prolonged the survival of mice with hepatocellular carcinoma xenografts compared to single-agent treatments. nih.gov Similarly, cell-penetrating peptide-modified liposomes carrying Doxorubicin led to greater tumor accumulation of the drug and a lower tumor growth ratio in a breast cancer model. dovepress.com

It is noteworthy that some studies have observed that factors like diet-induced obesity in animal models can decrease the efficacy of Doxorubicin treatment. nih.gov These findings underscore the importance of in vivo models in revealing complex interactions that can influence therapeutic outcomes.

Table 2: Summary of In Vivo Efficacy of Doxorubicin-based Systems in Animal Models This table summarizes findings from various studies on Doxorubicin-based therapies.

Animal Model Cancer Type Therapeutic Agent Key Findings Source(s)
BALB/c Mice (4T1 xenograft) Metastatic Breast Cancer Doxorubicin + TβRI-KI Enhanced reduction in tumor growth and lung metastasis; blocked bone metastasis. plos.org
Nude Mice (MCF-7 xenograft) Breast Cancer Doxorubicin + Black Cohosh Significant reduction in tumor size compared to Doxorubicin alone. mdpi.com
Nude Mice (HCC xenograft) Hepatocellular Carcinoma G7mAb-DOX (ADC) Targeted tumor tissue, suppressed tumor growth, and prolonged survival with less toxicity. nih.gov
Nude Mice (MCF-7 xenograft) Breast Cancer CPPL(DOX) (Liposomes) Enhanced DOX accumulation in tumors (1.9-fold) and lower tumor growth ratio. dovepress.com
C57BL/6 Mice (E0771 xenograft) Breast Cancer (Obese Model) Doxorubicin Diet-induced obesity significantly decreased treatment efficacy. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling of Doxorubicin-MVCP Conjugates in Preclinical Species

Pharmacokinetic studies of free doxorubicin consistently show a short plasma half-life and rapid clearance. hodoodo.comnih.gov For instance, after intravenous administration in mice, free doxorubicin can become essentially undetectable in plasma within two hours. hodoodo.com Its distribution half-life is approximately five minutes, and it has a large volume of distribution (around 25 L/kg), indicating extensive tissue uptake. nih.govpfizermedicalinformation.com

When doxorubicin is incorporated into drug delivery systems, such as nanoparticles or liposomes, its pharmacokinetic profile is significantly altered. Conjugation to a carrier can greatly extend the plasma residence time. hodoodo.com For example, one study using a polypeptide-based nanoparticle for doxorubicin delivery increased the elimination half-life to 11.0 hours. hodoodo.com Similarly, liposomal formulations have been shown to increase the area under the plasma concentration-time curve (AUC) and reduce the clearance rate compared to the free drug. uniroma1.it The pharmacodynamics of doxorubicin are linked to its systemic exposure, with a significant relationship observed between the AUC and the degree of myelosuppression. nih.govnih.gov

While specific data for this compound is not available, it is designed as a prodrug component of an ADC. The pharmacokinetics of such a conjugate would be primarily governed by the antibody component, leading to a much longer half-life compared to free doxorubicin. The release of the active doxorubicin from the MVCP linker is designed to occur after cellular uptake and cleavage by intracellular enzymes like cathepsin B.

Biodistribution and Preferential Tumor Accumulation in Murine Xenograft Models

The biodistribution of free doxorubicin is characterized by wide dissemination throughout the body, with accumulation in organs such as the liver, spleen, kidney, and heart, but relatively poor accumulation in tumor tissue. hodoodo.comdrugbank.com Studies in murine models show that intratumoral levels of free doxorubicin are often low and transient. hodoodo.com

Drug delivery systems are designed to alter this biodistribution profile, aiming for preferential accumulation at the tumor site through the enhanced permeability and retention (EPR) effect or active targeting. spandidos-publications.com For instance, doxorubicin-loaded nanoparticles have demonstrated significantly higher tumor accumulation compared to free doxorubicin, with one study reporting approximately 5% of the injected dose per gram of tumor tissue 24 hours post-injection for a nanoparticle formulation, while free drug was undetectable at the same time point. hodoodo.com Liposomal formulations also show enhanced tumor uptake. nih.govnih.gov

For a theoretical ADC utilizing the this compound payload, biodistribution would be dictated by the targeting antibody. This would lead to accumulation in tissues expressing the target antigen. In successful ADCs, this results in high concentrations of the drug payload within the tumor, while minimizing exposure to non-target tissues, thereby reducing off-target toxicity. nih.gov

Antitumor Efficacy and Tumor Growth Inhibition in Established Syngeneic and Xenograft Tumor Models

In preclinical models, the antitumor efficacy of doxorubicin is well-established, though often limited by toxicity. wikipedia.org When formulated in advanced drug delivery systems, the efficacy can be significantly enhanced. Studies have shown that nanoparticle and liposomal doxorubicin formulations are more effective at inhibiting tumor growth and prolonging survival in various xenograft and syngeneic models compared to the same dose of free doxorubicin. hodoodo.comspandidos-publications.comnih.govmdpi.com For example, in a murine breast cancer model, a doxorubicin-nanoparticle formulation inhibited tumor growth by 60% at a dose five times lower than the therapeutic dose of free doxorubicin, at which the free drug was almost ineffective. spandidos-publications.comresearchgate.net Combination therapy studies have also shown that combining doxorubicin with other agents can enhance its efficacy in reducing tumor growth and metastasis in animal models. dovepress.com

The efficacy of an ADC with a this compound payload would depend on several factors, including the specificity and binding affinity of the antibody, the efficiency of internalization, and the rate of cleavage of the Val-Cit linker to release doxorubicin inside the target cancer cells. Preclinical studies with other doxorubicin-based immunoconjugates have demonstrated striking antitumor activity in models where free doxorubicin was ineffective. nih.gov

Table 1: Illustrative Antitumor Efficacy of Doxorubicin Formulations in Preclinical Models

FormulationAnimal ModelEfficacy OutcomeReference
Free Doxorubicin vs. CP-Dox Nanoparticles4T1 Murine Mammary CarcinomaCP-Dox significantly delayed metastasis and improved survival post-resection compared to free Dox. hodoodo.com
Free Doxorubicin vs. SCL-DOX LiposomesHT-29 Human Colorectal XenograftSCL-DOX suppressed tumor growth ~1.4-fold more effectively than free Dox. nih.gov
Free Doxorubicin vs. BNS-DOX NanospongesBALB-neuT Spontaneous Breast CancerBNS-DOX inhibited tumor growth by 60% at a 5-fold lower dose than therapeutic free Dox. spandidos-publications.comresearchgate.net
mAb 425-DOX ImmunoconjugateM24met Human Melanoma XenograftImmunoconjugate suppressed primary and secondary tumor growth; free Dox was ineffective. nih.gov

This table is for illustrative purposes and shows data for various doxorubicin delivery systems, not specifically this compound.

Comparative Analysis of Therapeutic Index in Animal Models for this compound Conjugates versus Free Doxorubicin

The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety and efficacy. Free doxorubicin has a narrow therapeutic index, primarily limited by severe cardiotoxicity and myelosuppression. ehu.es A major goal of developing doxorubicin-based drug delivery systems is to improve this index.

By altering the pharmacokinetics and biodistribution, advanced formulations can increase the maximum tolerated dose while enhancing antitumor activity. For example, a polypeptide-doxorubicin nanoparticle formulation was found to have an increased maximum tolerated dose compared to free doxorubicin in mice. hodoodo.com Liposomal formulations have also been shown to improve the therapeutic index by reducing side effects, particularly cardiotoxicity, and allowing for higher cumulative doses. nih.govwikipedia.org Studies with weekly doxorubicin administration schedules have also suggested an improved therapeutic index compared to standard three-week cycles. nih.gov

Table 2: Comparative Therapeutic Index Indicators for Doxorubicin Formulations

FormulationKey FindingImplication for Therapeutic IndexReference
CP-Dox NanoparticlesIncreased maximum tolerated dose compared to free Dox.Improved hodoodo.com
Liposomal Doxorubicin (Myocet)Reduced cardiotoxicity compared to free Dox with no loss of efficacy.Improved wikipedia.org
Weekly Doxorubicin ScheduleLess cardiotoxicity and neutropenia than standard schedule with comparable efficacy.Improved nih.gov
BNS-DOX NanospongesHigh accumulation in tumor, low accumulation in heart; effective at sub-therapeutic free Dox doses.Improved spandidos-publications.comresearchgate.net

This table is for illustrative purposes and shows data for various doxorubicin delivery systems, not specifically this compound.

Histopathological and Molecular Biomarker Analysis of Tumor Response

Histopathological analysis is used to visually assess the effects of treatment on tumor tissue. In preclinical studies, tumors treated with effective doxorubicin formulations show characteristic changes, such as increased areas of necrosis and apoptosis, and reduced cellularity compared to control groups. nih.gov For example, in a rabbit model of liver cancer, intratumoral delivery of doxorubicin via polymer millirods resulted in confirmed necrosis throughout the tumor tissue. nih.gov After treatment with effective therapies, molecular analyses often reveal the induction of apoptotic pathways, such as the activation of caspase-3. spandidos-publications.com

In the context of breast cancer, histopathological response to neoadjuvant chemotherapy, including doxorubicin-containing regimens, is a key indicator of treatment success. The response can be categorized by patterns of tumor shrinkage or the achievement of a pathological complete response (pCR), where no residual invasive cancer is found.

For a this compound-based ADC, histopathological analysis would be crucial to confirm that the targeted delivery results in selective destruction of tumor cells expressing the target antigen. Molecular biomarker analysis would be used to verify the mechanism of action, such as confirming cleavage of the linker and measuring the induction of DNA damage and apoptosis specifically within the tumor cells.

Advanced Applications and Future Directions in Doxorubicin Mvcp Research

Development of Multi-Functional Doxorubicin-MVCP-based Nanocarriers

The versatility of the this compound conjugate makes it an ideal candidate for integration into multi-functional nanocarriers designed for targeted and controlled drug release. medkoo.com Researchers are actively exploring various strategies to enhance the specificity and efficiency of these delivery systems.

A key area of innovation lies in the creation of nanocarriers that release their doxorubicin (B1662922) payload in response to specific stimuli within the tumor microenvironment. The inherent design of this compound, with its enzyme-cleavable linker, forms the basis of this approach. medkoo.com

Enzyme-Activated Release: The valine-citrulline dipeptide sequence in the MVCP linker is specifically recognized and cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of cancer cells. This enzymatic cleavage liberates doxorubicin from the carrier, enabling targeted drug action at the cellular level. This mechanism is a foundational principle of this compound's utility in advanced drug delivery research. medkoo.com

While direct research on this compound in pH or redox-responsive systems is still emerging, the broader field of doxorubicin-conjugate research provides a blueprint for future investigations. For instance, studies on other doxorubicin conjugates have successfully utilized acid-labile linkers that release the drug in the acidic environment of tumors or endosomes. Similarly, disulfide bonds that are cleaved in the high-redox environment of cancer cells have been employed. The integration of these stimuli-responsive elements with the this compound construct represents a promising avenue for creating multi-responsive nanocarriers.

Table 1: Examples of Stimuli-Responsive Systems for Doxorubicin Conjugates

StimulusLinker/Carrier ComponentMechanism of ActionPotential Application for this compound
Enzymes (Cathepsins) Valine-CitrullineCleavage of the peptide linker by overexpressed cathepsins in tumor cells.Core release mechanism of this compound. medkoo.com
pH Hydrazone bondHydrolysis of the bond in the acidic tumor microenvironment or endosomes.Integration into a this compound nanocarrier for dual-responsive release.
Redox Potential Disulfide bondReduction of the bond in the cytoplasm of cancer cells, which has a higher glutathione (B108866) concentration.Combination with the MVCP linker to ensure release only after cellular uptake.

To combat the complexity and heterogeneity of tumors, researchers are developing this compound-based nanocarriers capable of co-delivering other therapeutic agents or integrating imaging functionalities. This approach aims to achieve synergistic effects and enable real-time monitoring of drug delivery.

One area of exploration involves combining this compound with agents for photothermal therapy. For example, research on similar doxorubicin conjugates has demonstrated the feasibility of loading them onto gold nanorods. hodoodo.com These hybrid nanostructures can generate heat upon near-infrared light irradiation, leading to tumor ablation, while the this compound provides a concurrent chemotherapeutic effect.

The modular nature of nanocarriers also allows for the incorporation of imaging agents, such as fluorescent dyes or MRI contrast agents. This would enable the visualization of nanocarrier accumulation in tumors, providing valuable data on targeting efficiency and drug distribution.

Engineering Stimuli-Responsive Release Systems (e.g., pH, redox potential, enzyme-activated)

Integration of this compound Conjugates into Novel Therapeutic Paradigms

The application of this compound is expanding beyond conventional chemotherapy, with researchers investigating its potential in groundbreaking therapeutic frameworks like immuno-oncology and combination therapies with other physical modalities.

Doxorubicin is known to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. The targeted delivery of doxorubicin via a this compound conjugate could potentially enhance this effect by concentrating the drug in the tumor and promoting a more robust release of tumor antigens. While direct preclinical studies on this compound and ICD are in their early stages, the underlying principle is a significant driver of current research interest. The targeted nature of the conjugate could lead to a more potent and localized immune response compared to the systemic administration of free doxorubicin.

The synergy between chemotherapy and other cancer treatments is a well-established concept. Preclinical research is beginning to explore the combination of this compound-based systems with radiotherapy and photodynamic therapy.

Radiotherapy: Studies involving other doxorubicin conjugates have explored the use of radiation to enhance drug delivery. For instance, radiation can induce the activation of caspase-3, an enzyme involved in apoptosis. hodoodo.com Researchers have designed doxorubicin conjugates with linkers that are cleaved by caspase-3, suggesting a potential strategy where radiotherapy could trigger the release of doxorubicin from a suitably designed nanocarrier. hodoodo.com Applying this concept to this compound could involve developing dual-linker systems responsive to both cathepsins and radiation-induced enzymes.

Photodynamic Therapy (PDT): PDT utilizes a photosensitizer that, upon light activation, generates reactive oxygen species to kill cancer cells. Co-delivering a photosensitizer and this compound within a single nanocarrier could offer a multi-pronged attack on tumors. The light-based activation of PDT could also be engineered to trigger the release of doxorubicin, providing temporal control over the combination therapy.

Exploration in Immuno-Oncology Research (e.g., enhancing immunogenic cell death in preclinical models)

Design of Next-Generation this compound Analogues with Enhanced Properties

The development of this compound is not the end of the line for this class of compounds. Ongoing research is focused on creating next-generation analogues with improved characteristics. This includes modifying the linker to enhance its stability in circulation while increasing its cleavage efficiency within the tumor. Furthermore, alterations to the doxorubicin molecule itself are being considered to overcome mechanisms of drug resistance. The synthesis and evaluation of new derivatives are crucial for advancing the therapeutic potential of this platform. immusol.com

Table 2: Research Directions for Next-Generation this compound Analogues

Area of ModificationDesired EnhancementResearch Approach
Linker Chemistry Increased plasma stability, enhanced cleavage specificityIntroduction of novel amino acid sequences, use of non-natural amino acids.
Doxorubicin Moiety Overcoming drug resistance, reduced cardiotoxicitySynthesis of doxorubicin derivatives with altered chemical structures.
Conjugation Strategy Site-specific attachment to antibodies or polymersDevelopment of novel bioconjugation techniques for more homogeneous products.

Optimization of Linker Design for Improved Cleavage Specificity and Drug Release

The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, efficacy, and toxicity profile of an ADC. abzena.combiochempeg.com An ideal linker must be stable in systemic circulation to prevent premature drug release and then efficiently release the active drug within the target tumor cells. biochempeg.commdpi.com For a doxorubicin-based ADC, linker optimization is paramount, as early generation ADCs using doxorubicin faced challenges related to linker stability and payload potency. americanpharmaceuticalreview.combiomolther.orgascopubs.org

Linkers are broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes. almacgroup.commdpi.com

Acid-cleavable linkers , like hydrazones, were used in early doxorubicin ADCs. americanpharmaceuticalreview.comresearchgate.net These linkers are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH ~4-5), releasing the drug following internalization. almacgroup.commdpi.com However, they can exhibit instability in the bloodstream, leading to off-target toxicity. americanpharmaceuticalreview.com

Enzyme-cleavable linkers , such as those containing dipeptide sequences (e.g., valine-citrulline or valine-alanine), are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. almacgroup.comnih.gov This approach generally offers greater plasma stability compared to hydrazone linkers. almacgroup.comnih.gov Glucuronide-based linkers, cleaved by β-glucuronidase, represent another strategy to exploit the enzymatic machinery of tumor cells. mdpi.com

Non-cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), rely on the complete proteolytic degradation of the antibody component within the lysosome to release the drug. biochempeg.comaacrjournals.org This process results in the payload being released with an attached amino acid residue from the antibody. nih.gov The primary advantage of non-cleavable linkers is their high plasma stability, which can reduce off-target toxicity and provide a wider therapeutic window. biochempeg.commdpi.com However, their efficacy depends on the payload retaining its activity with the linker and amino acid remnant attached. aacrjournals.org

The choice of linker significantly impacts the properties of the resulting ADC. The optimization process involves balancing stability in circulation with efficient cleavage at the target site.

Table 1: Comparison of Potential Linker Technologies for a Doxorubicin-Based ADC

Linker Type Cleavage Mechanism Advantages Challenges
Hydrazone Acid Hydrolysis (Low pH in lysosomes) Targeted release in acidic intracellular compartments. almacgroup.commdpi.com Potential for instability in plasma, leading to premature drug release. americanpharmaceuticalreview.com
Dipeptide (e.g., Val-Cit) Proteolytic Cleavage (e.g., Cathepsin B) High stability in plasma; specific cleavage by overexpressed tumor enzymes. nih.gov Susceptibility to other enzymes (e.g., neutrophil elastase) can cause off-target effects. nih.gov
Glucuronide Enzymatic Cleavage (β-glucuronidase) Exploits a specific tumor-associated enzyme for release. mdpi.com Efficacy is dependent on sufficient β-glucuronidase levels in the tumor.

| Non-cleavable (e.g., SMCC) | Antibody Degradation | High plasma stability, minimizing off-target toxicity. biochempeg.commdpi.com | Relies on complete antibody degradation; the released drug-linker-amino acid complex must remain potent. aacrjournals.org |

Development of Novel Targeting Moieties for Enhanced Tumor Selectivity

The efficacy of an ADC is fundamentally dependent on the ability of its targeting moiety to selectively bind to antigens that are highly expressed on tumor cells with limited expression on healthy tissues. biomolther.orgmdpi.com While monoclonal antibodies (mAbs) are the standard, research is expanding to include other targeting ligands to improve tumor penetration and selectivity for delivering payloads like doxorubicin.

Monoclonal Antibodies (mAbs): The traditional choice for ADCs, mAbs offer high specificity for tumor-associated antigens (TAAs) such as HER2, Trop-2, and CD74. biomolther.orgfrontiersin.org The selection of the target antigen is crucial; ideal targets are abundantly and homogeneously expressed on the cancer cell surface. biomolther.org

Peptide Ligands: Smaller than antibodies, peptides may offer better tumor penetration. acs.org Phage display technology can be used to identify novel peptides that bind specifically to tumor cells. For instance, the CSNIDARAC peptide has been identified as a targeting probe for lung tumor cells and used to enhance the delivery of liposomal doxorubicin. acs.org

Small Molecule Ligands: Natural ligands for receptors overexpressed on tumors, such as folic acid and transferrin, can be used for targeting. nih.gov Folate-targeted systems have been explored for delivering doxorubicin, leveraging the overexpression of folate receptors on various cancer types. nih.govmdpi.com

Aptamers: These are short single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity, similar to antibodies. mdpi.com Aptamers targeting markers like MUC1 or EGFR have been used to functionalize nanocarriers for doxorubicin delivery. mdpi.com

The development of novel targeting moieties aims to overcome limitations of traditional mAbs, such as poor penetration in solid tumors and potential immunogenicity.

Table 2: Examples of Targeting Moieties and Associated Tumor Antigens for Doxorubicin Delivery

Targeting Moiety Target Antigen/Receptor Associated Cancer Types (Examples) Rationale for Use
Monoclonal Antibody HER2 (Human Epidermal Growth Factor Receptor 2) Breast, Gastric Cancer Overexpressed in aggressive tumors; established ADC target. frontiersin.org
Monoclonal Antibody Trop-2 (Trophoblast cell-surface antigen 2) Breast, Lung, Urothelial Cancer Highly expressed on a wide range of epithelial cancers. frontiersin.org
Monoclonal Antibody CD74 Multiple Myeloma, Lymphomas High uptake of anti-CD74 antibodies by targeted cells has been observed. biomolther.org
Peptide Ligand αvβ3 Integrin Glioblastoma, Melanoma Involved in tumor angiogenesis and metastasis. unimi.it
Small Molecule Ligand Folate Receptor Ovarian, Lung, Breast Cancer Overexpressed on many cancers with limited expression in normal tissues. nih.govmdpi.com

| Aptamer | MUC1 (Mucin 1) | Breast, Colon, Lung Cancer | A transmembrane protein often overexpressed and aberrantly glycosylated in cancer. mdpi.com |

Translational Research Perspectives for this compound-based Therapeutics

Challenges and Opportunities in Bridging Preclinical Research to Investigational New Drug (IND) Applications

Translating a promising ADC candidate from the laboratory to a clinical trial requires navigating a complex regulatory pathway to obtain an Investigational New Drug (IND) approval from agencies like the U.S. Food and Drug Administration (FDA). td2inc.com This process is particularly challenging for ADCs due to their multifaceted nature, combining a biologic, a linker, and a small molecule drug. adcreview.comparexel.com

Key Challenges:

Chemistry, Manufacturing, and Controls (CMC): The complexity of the ADC molecule presents significant manufacturing challenges. adcreview.com A comprehensive CMC data package is required, detailing the characterization, purity, potency, and stability of the antibody, linker, payload, and the final conjugate. td2inc.com Ensuring batch-to-batch consistency and developing scalable, reproducible conjugation processes are critical hurdles. td2inc.comadcreview.com

Preclinical Pharmacology and Toxicology: Regulatory agencies require extensive preclinical data to support the safety and potential efficacy of an ADC. td2inc.com This includes pharmacology studies to establish the mechanism of action, and toxicology studies in at least two relevant animal species to evaluate on- and off-target toxicities. td2inc.comparexel.com The unique toxicity profile of ADCs, stemming from both the antibody and the potent payload, necessitates careful evaluation. td2inc.com

Pharmacokinetics (PK): The PK profile of an ADC is complex, as it involves the intact ADC, the total antibody, and the released payload. kcasbio.com Assays must be developed to measure each of these components to understand the drug's absorption, distribution, metabolism, and excretion (ADME). kcasbio.comfda.gov

Immunogenicity: The potential for patients to develop anti-drug antibodies (ADAs) against the ADC must be assessed. fda.gov ADAs can impact the drug's PK, efficacy, and safety, making immunogenicity testing a critical part of the IND-enabling studies. td2inc.comfda.gov

Opportunities for Streamlining Development:

Early Regulatory Engagement: Proactive communication with regulatory agencies, such as through pre-IND meetings, can provide clarity on expectations and requirements for the data package, potentially preventing delays. parexel.com

Platform Approaches: For ADCs using established linker-payload technologies, leveraging existing data can accelerate development and reduce costs for regulatory submissions. diaglobal.org

Dose Optimization: The FDA's Project Optimus initiative emphasizes the importance of dose optimization in early clinical development. parexel.com For ADCs, which can have steep dose-response relationships, evaluating a broad dosage range in early trials is strongly encouraged to identify an optimal dose before proceeding to larger, registrational studies. fda.govqps.com

Advanced Preclinical Models for Comprehensive Efficacy and Specificity Assessment

The predictive power of preclinical models is crucial for the successful clinical translation of ADCs. Traditional two-dimensional (2D) cell line cultures and cell line-derived xenograft (CDX) models often fail to recapitulate the complexity of human tumors, leading to poor clinical predictability. nih.govhuborganoids.nl To address this, more sophisticated models like patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) are increasingly being used.

Patient-Derived Xenografts (PDXs): These models are created by implanting tumor fragments from a patient directly into an immunodeficient mouse. nih.gov PDXs are known to better preserve the histological and genetic characteristics of the original human tumor, including its heterogeneity. nih.govcrownbio.com Panels of PDX models are powerful tools to assess the efficacy of an ADC across a population and to identify potential biomarkers of response or resistance. nih.govtd2inc.comtandfonline.com For example, studies with a PSMA-targeting ADC in prostate cancer PDX models showed varied responses that did not correlate solely with the level of target expression, highlighting the importance of other biological factors. nih.gov However, PDX models are time-consuming and expensive, and the eventual replacement of human stroma with mouse stroma can be a limitation. nih.govresearchgate.net

Patient-Derived Organoids (PDOs): PDOs are three-dimensional (3D) in-vitro culture systems derived from patient tissues that maintain the genetic, phenotypic, and structural characteristics of the original tumor. nih.govaacrjournals.org They can be generated from both tumor and matched normal tissue from the same patient, providing a unique platform to assess both on-target efficacy and off-tumor toxicity. nih.govhuborganoids.nl PDO biobanks allow for higher-throughput screening of ADC candidates across a diverse range of patient-derived models. aacrjournals.orgworldadc-usa.com Studies have shown a strong correlation between the response of PDOs to ADCs and the expression of the target antigen, validating their use for preclinical efficacy and specificity screening. aacrjournals.org Organoids bridge the gap between traditional in-vitro assays and in-vivo models, offering a more physiologically relevant and scalable platform. crownbio.com

Table 3: Comparison of Preclinical Models for ADC Assessment

Model Type Key Advantages Key Limitations
2D Cell Line Cultures High-throughput, low cost, easy to manipulate. Lack of tumor microenvironment and 3D architecture; may not reflect original tumor heterogeneity. huborganoids.nl
Cell Line-Derived Xenografts (CDX) In vivo assessment of efficacy; relatively easy to establish. Genetic drift from original tumor; lack of patient heterogeneity. huborganoids.nltd2inc.com
Patient-Derived Xenografts (PDX) Preserves original tumor architecture and heterogeneity; high clinical relevance. nih.govcrownbio.com Expensive, low throughput, time-consuming; loss of human stroma and immune system. researchgate.netresearchgate.net

| Patient-Derived Organoids (PDO) | Retains patient-specific genetics and heterogeneity; allows for co-culture with immune cells; enables testing on matched normal tissue. nih.govhuborganoids.nlaacrjournals.org Can be used for higher-throughput screening. crownbio.com | Lack of vascularization and a complete tumor microenvironment; can be challenging to establish for some tumor types. crownbio.com |

Q & A

Q. What ethical frameworks guide the use of this compound in studies involving vulnerable populations (e.g., pediatric oncology)?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and obtain IRB approval for pediatric trials. Include independent safety monitoring boards to review adverse events (e.g., hematologic toxicity), as done in dexrazoxane trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxorubicin-MVCP
Reactant of Route 2
Reactant of Route 2
Doxorubicin-MVCP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.